molecular formula C16H22N4O3 B2509743 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034319-44-1

1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2509743
CAS No.: 2034319-44-1
M. Wt: 318.377
InChI Key: UJIWSVLDJFEYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on enaminones, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, highlights the importance of hydrogen bonding in molecular stability and interactions. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in their crystal structures. Understanding these bonding patterns is essential for drug design, as it impacts the solubility, stability, and binding affinity of potential pharmaceuticals (Balderson et al., 2007).

Synthesis and Antiviral Activity

The synthesis and antiviral activity of certain pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives have been explored, providing insights into the chemical modifications that enhance antiviral properties. This research is indicative of the compound's potential as a starting material for developing new antiviral agents. The methodology employed for synthesis and the evaluation of antiviral activities are pivotal for advancing antiviral drug discovery (Attaby et al., 2006).

Novel Synthesis Methods

Innovative synthesis methods for compounds containing pyrrolidine and piperidine units, such as 3-(pyrrolidin-1-yl)piperidine, are critical for medicinal chemistry. These methods offer streamlined routes to structurally complex diamines, which are significant in the development of therapeutic agents. The synthesis approach can influence the scalability and practicality of producing potential drug candidates (Smaliy et al., 2011).

Antibacterial Activity

The development and antibacterial activity assessment of isoindoline derivatives containing the piperidine motif underscore the compound's utility in generating new antibacterial agents. The microwave-assisted synthesis and the subsequent evaluation of antibacterial efficacy highlight the potential of such compounds in addressing bacterial resistance. This area of research is crucial for the ongoing need for novel antibiotics (Merugu et al., 2010).

Anticancer Activity

The synthesis and evaluation of anticancer activity of piperazine-2,6-dione derivatives demonstrate the relevance of incorporating pyrrolidine and piperidine structures in anticancer drug design. These compounds' ability to exhibit significant anticancer activity against various cancer cell lines is a promising avenue for developing new cancer therapies (Kumar et al., 2013).

Properties

IUPAC Name

1-[4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-12(21)19-8-4-13(5-9-19)16(22)20-10-6-14(11-20)23-15-3-2-7-17-18-15/h2-3,7,13-14H,4-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIWSVLDJFEYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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